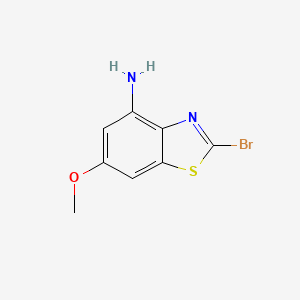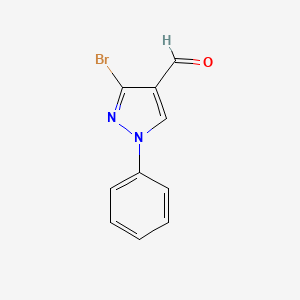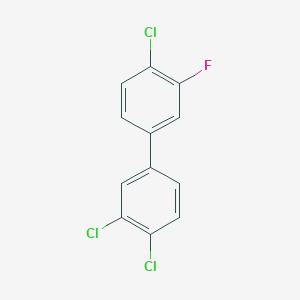
(3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with a fluorine atom and a propylamine chain substituted with a trifluoromethylsulfanyl group. The presence of these functional groups imparts distinctive chemical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multi-step organic synthesis. One common approach is to start with the appropriate benzyl and propylamine precursors. The fluorine atom can be introduced via electrophilic fluorination, while the trifluoromethylsulfanyl group can be added using nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.
Substitution: The fluorine atom and trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The fluorine and trifluoromethylsulfanyl groups can interact with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The fluorine atom and trifluoromethylsulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction.
相似化合物的比较
Similar Compounds
(3-Fluoro-benzyl)-(3-methylsulfanyl-propyl)-amine: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.
(3-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
(3-Fluoro-benzyl)-(3-ethylsulfanyl-propyl)-amine: Similar structure but with an ethylsulfanyl group instead of a trifluoromethylsulfanyl group.
Uniqueness
The uniqueness of (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine lies in the combination of the fluorine atom and the trifluoromethylsulfanyl group. This combination imparts distinctive chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
属性
分子式 |
C11H13F4NS |
|---|---|
分子量 |
267.29 g/mol |
IUPAC 名称 |
N-[(3-fluorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13F4NS/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2 |
InChI 键 |
UBJCPKCDXARIJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)CNCCCSC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)

![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)


![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
